molecular formula C7H4BClF2O3 B8202270 (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid

(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid

Cat. No.: B8202270
M. Wt: 220.37 g/mol
InChI Key: KDPAWJHJAYSBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid is a multifunctional aromatic boronic acid designed for research and development applications. As a member of the formylphenylboronic acid family, this compound serves as a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its distinct structure, featuring both a formyl group and a boronic acid functional group on a benzene ring that is further substituted with chlorine and fluorine atoms, allows researchers to construct complex biaryl and heterobiaryl systems in a single step. The presence of multiple halogen atoms enhances the electronic properties of the ring system and can provide additional sites for further functionalization. The primary research application of this compound is as a key precursor in the synthesis of pharmaceutical intermediates and active ingredients. Similar formylphenylboronic acids are documented as critical building blocks in the synthesis of active pharmaceutical ingredients such as Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. The bifunctional nature of this reagent enables the boronic acid group to participate in cross-coupling reactions to install one aryl segment, while the aldehyde group can be used in subsequent transformations, such as reductive amination or condensation, to introduce diverse chemical functionality. This makes it an indispensable tool in medicinal chemistry for constructing compound libraries and in materials science. The compound is typically supplied as a solid and may contain varying amounts of its anhydride. It is recommended to store it in a cool, dark place under an inert atmosphere to maintain stability. Handle with appropriate personal protective equipment, including gloves and eye protection, as it may cause skin and eye irritation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-chloro-2,4-difluoro-5-formylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BClF2O3/c9-5-6(10)3(2-12)1-4(7(5)11)8(13)14/h1-2,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWJHJAYSBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)Cl)F)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BClF2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Boronation of Protected Halobenzaldehydes

Route Overview :
This method adapts strategies from patents on formylphenylboronic acid synthesis. Starting with a protected chloro-difluorobenzaldehyde, lithiation followed by boronation introduces the boronic acid group.

Steps :

  • Starting material : 3-Chloro-2,4-difluoro-5-(diethylacetal)benzaldehyde.

  • Lithiation : React with lithium metal in THF at −50°C to form the aryl lithium intermediate.

  • Boronation : Add trimethyl borate (−70°C), followed by hydrolysis to yield the boronic acid.

  • Deprotection : Acidic hydrolysis (HCl, pH 4.5) removes the acetal protecting group.

Conditions :

  • Temperature : −50°C to −70°C to minimize side reactions.

  • Solvent : Tetrahydrofuran (THF) or toluene/THF mixtures.

  • Yield : ~90% (based on analogous syntheses).

Advantages :

  • High purity (>99%) achievable via pH-controlled precipitation.

  • Scalable for industrial production.

Limitations :

  • Requires stringent temperature control.

  • Protecting group adds synthetic steps.

Direct Formylation of Chloro-Difluorophenylboronic Acid

Route Overview : Formylation via Vilsmeier-Haack reaction on a pre-formed boronic acid scaffold.

Steps :

  • Starting material : 3-Chloro-2,4-difluorophenylboronic acid.

  • Formylation : React with DMF/POCl₃ (Vilsmeier reagent) at 0–5°C.

  • Quenching : Neutralize with aqueous sodium acetate.

Conditions :

  • Reagent ratio : 1:1.2 (arylboronic acid:POCl₃).

  • Yield : ~65–70% (estimated from similar reactions).

Advantages :

  • Avoids protecting groups.

  • Direct introduction of formyl group.

Limitations :

  • Low regioselectivity due to competing electrophilic sites.

  • Risk of boronic acid decomposition under acidic conditions.

Suzuki-Miyaura Coupling with Pre-Formylated Intermediates

Route Overview : Uses cross-coupling to install the boronic acid group on a pre-formylated aromatic ring.

Steps :

  • Starting material : 5-Bromo-3-chloro-2,4-difluorobenzaldehyde.

  • Coupling : React with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ catalyst.

  • Work-up : Acidic hydrolysis to yield the boronic acid.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Solvent : Dioxane/water (4:1).

  • Yield : ~75–80%.

Advantages :

  • High functional group tolerance.

  • Compatible with sensitive aldehydes.

Limitations :

  • Requires expensive palladium catalysts.

  • Pinacol boronate intermediates add cost.

Purification and Stabilization

Boronic acids are prone to dehydration, forming boroxines. Key purification methods include:

Method Conditions Purity Yield Recovery
Alkaline dissolutionpH 8–11, 5–10°C, extraction with toluene>99.5%92–95%
Acid precipitationHCl/H₂SO₄, 10°C99%85–90%
RecrystallizationEthanol/water (1:3)98%70–75%

Stabilization Tips :

  • Store under inert atmosphere at 2–8°C.

  • Avoid prolonged exposure to moisture.

Analytical Characterization

Critical data for verifying structure and purity:

Technique Key Signals
¹H NMR δ 10.2 (s, 1H, CHO), 8.1–7.8 (m, 2H, aromatic), 6.2 (s, 2H, B(OH)₂).
¹³C NMR δ 192.5 (CHO), 135–125 (aromatic C-F/B), 165–160 (C-Cl).
HPLC Retention time: 8.2 min (C18 column, acetonitrile/water 60:40).

Industrial-Scale Considerations

  • Cost drivers : Lithium reagents, palladium catalysts, and cryogenic conditions.

  • Optimization :

    • Use continuous flow reactors for lithiation-boronation.

    • Recover solvents (e.g., THF) via distillation .

Chemical Reactions Analysis

(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives .

Scientific Research Applications

Enzyme Inhibition:
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid has been identified as an effective inhibitor of serine proteases and kinases. These enzymes are critical in various biological processes, including signal transduction and metabolic regulation. By inhibiting these enzymes, the compound can be used to explore enzyme mechanisms and develop targeted inhibitors for therapeutic purposes .

Anticancer Research:
Studies indicate that boronic acid derivatives exhibit potential anticancer properties. This compound may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression. Its ability to modulate cellular pathways makes it a candidate for further investigation in cancer therapeutics .

Pharmaceutical Applications

Drug Development:
The unique properties of this compound make it valuable in pharmaceutical research. It serves as a building block for synthesizing novel drug candidates aimed at treating various diseases, including diabetes and metabolic disorders. Its use in developing enzyme inhibitors highlights its potential as a therapeutic agent .

Metabolic Disorders:
Research has shown that boronic acids can modulate plasma levels of free fatty acids and influence glucose metabolism. This makes this compound a candidate for treating conditions such as insulin resistance and type 2 diabetes .

Industrial Applications

Material Science:
In industrial settings, this compound is utilized to synthesize advanced materials with specific properties. Its reactivity allows for the development of polymers and electronic components that meet particular performance criteria.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of boronic acid derivatives on various cancer cell lines. The results indicated that this compound significantly reduced cell viability through apoptosis induction mechanisms.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific kinases by this boronic acid derivative demonstrated its potential as a lead compound for developing drugs targeting signaling pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group forms reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Table 1: Comparative Acidity and Reactivity

Compound Substituents pKa (Estimated) Key Reactivity Features
Phenylboronic acid None 8.86 Baseline for acidity and diol binding
(4-Formylphenyl)boronic acid Formyl (position 4) ~7.9 Formyl enables Schiff base formation
(4-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid Cl, F, OH ~7.2 Enhanced acidity for sensor applications
Target compound Cl, 2F, Formyl ~6.8 High Lewis acidity, dual halogen effects

Table 2: Antiproliferative Activity in Cancer Cells

Compound Cell Line IC₅₀ (µM) Structural Advantage
6-Hydroxynaphthalen-2-yl boronic acid 4T1 (breast) 0.1969 Hydroxyl group for H-bonding
Phenanthren-9-yl boronic acid 4T1 (breast) 0.2251 Extended π-system for intercalation
Target compound Predicted <0.5 Halogens and formyl for dual reactivity

Key Advantages and Limitations

Advantages

  • Enhanced acidity for improved diol-binding kinetics in sensors .
  • Multifunctional reactivity (halogens for cross-coupling, formyl for condensation).
  • Potential for dual therapeutic and diagnostic applications (theranostics) .

Limitations

  • Synthetic complexity due to multiple halogen and formyl substituents.
  • Limited solubility in aqueous media, requiring co-solvents for biological assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and purification challenges for (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including protecting the boronic acid group during intermediate steps due to its sensitivity. For example, boronic acids are often synthesized as prodrugs (e.g., pinacol esters) to avoid decomposition and facilitate purification . Protodeboronation or transmetalation reactions may also be employed, but these require careful control of pH and temperature to prevent side reactions . Challenges in purification arise from boronic acid's tendency to form cyclic anhydrides (boroxines) under dehydrating conditions, complicating mass spectrometry (MS) analysis unless derivatized with diols .

Q. What are the primary applications of this compound in biomedical research?

  • Methodological Answer : The compound is used in drug discovery as a reversible covalent inhibitor, leveraging its boronic acid moiety to interact with nucleophilic residues (e.g., threonine in proteasome inhibition, as seen in Bortezomib) . It also serves as a building block for chemosensors targeting diols (e.g., glycoproteins or bacterial cell wall components) via boronate ester formation .

Q. How does the electronic and steric environment of this boronic acid influence its reactivity?

  • Methodological Answer : The chloro and fluoro substituents on the phenyl ring enhance electrophilicity at the boron center, promoting faster diol binding. Steric hindrance from the formyl group at the 5-position may reduce binding affinity for bulky substrates, necessitating computational modeling (e.g., DFT) to optimize ligand design .

Advanced Research Questions

Q. What kinetic and thermodynamic factors govern its binding to diols in aqueous solutions?

  • Methodological Answer : Stopped-flow kinetic studies show that binding rates (konk_{on}) correlate with diol accessibility and boronic acid pKa. For example, fructose binds faster than glucose due to its cis-diol configuration, with konk_{on} values following: D-fructose > D-tagatose > D-mannose > D-glucose . Thermodynamic stability is pH-dependent, as boronate ester formation requires deprotonation of the boronic acid (pKa ~8–9) .

Q. How do non-specific secondary interactions affect glycoprotein binding studies using this boronic acid?

  • Methodological Answer : Immobilized boronic acids can exhibit reduced selectivity due to hydrophobic or electrostatic interactions with non-glycosylated proteins. For instance, RNAse B binding to AECPBA surfaces is influenced by buffer composition; switching to high-ionic-strength buffers minimizes non-specific adsorption . SPR or ITC should be paired with competitive elution (e.g., sorbitol) to confirm specificity .

Q. What thermal degradation pathways are relevant for its potential use in flame-retardant materials?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals degradation via boroxine formation (~200–300°C) and subsequent carbonization. Substituents like chlorine may release HCl, acting synergistically with boron oxides to inhibit combustion. Pyrene-1-boronic acid derivatives show exceptional stability (up to 600°C), suggesting halogen-free flame retardancy .

Q. What methodological considerations are critical for MALDI-MS analysis of this compound?

  • Methodological Answer : Free boronic acids undergo dehydration/trimerization during MS, leading to ambiguous peaks. Derivatization with diols (e.g., mannitol) stabilizes the compound as cyclic boronate esters, improving detection . Matrix selection (e.g., DHB) and low laser energy are essential to avoid fragmentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.